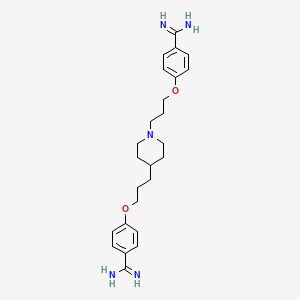
T-2307 free base
Descripción general
Descripción
T-2307 es un compuesto arilamidina novedoso que exhibe potentes actividades antifúngicas de amplio espectro, particularmente contra hongos patógenos como Candida albicans . Es conocido por su mecanismo de acción único, que implica la interrupción selectiva de la función mitocondrial en las células de levadura .
Aplicaciones Científicas De Investigación
T-2307 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: T-2307 se utiliza como compuesto modelo en estudios de química de arilamidina y su reactividad.
Biología: El compuesto se estudia por sus propiedades antifúngicas y su capacidad para interrumpir la función mitocondrial en las células de levadura.
Mecanismo De Acción
T-2307 ejerce sus efectos al interrumpir selectivamente la función mitocondrial en las células de levadura. Es captado por las células a través de un transportador de poliaminas específico y se acumula en las mitocondrias. Una vez dentro, T-2307 inhibe los complejos III y IV de la cadena respiratoria, lo que lleva a un colapso del potencial de la membrana mitocondrial y una disminución en los niveles de ATP intracelular . Esta interrupción de la función mitocondrial finalmente da como resultado la muerte celular .
Análisis Bioquímico
Biochemical Properties
T-2307 free base plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is transported into Candida albicans cells via a high-affinity spermine and spermidine carrier regulated by Agp2 . This transporter-mediated uptake contributes to its potent antifungal activity. This compound competitively inhibits the uptake of spermine and spermidine, which are essential for fungal cell growth .
Cellular Effects
This compound selectively disrupts yeast mitochondrial function by inhibiting respiratory chain complexes III and IV . This disruption leads to a decrease in intracellular ATP levels, impairing cellular metabolism and energy production. The compound has little effect on mammalian cells, making it a promising candidate for antifungal therapy . Additionally, this compound influences cell signaling pathways and gene expression, further contributing to its antifungal activity .
Molecular Mechanism
The molecular mechanism of this compound involves the collapse of the mitochondrial membrane potential in yeast cells . This collapse is achieved through the inhibition of respiratory chain complexes III and IV, leading to a disruption in mitochondrial function and a decrease in ATP production . This compound selectively targets fungal mitochondria, sparing mammalian cells and reducing potential side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound accumulates in yeast cells via a specific polyamine transporter, leading to a gradual disruption of mitochondrial function . Over time, this results in a sustained decrease in intracellular ATP levels and impaired cellular metabolism . This compound has shown stability in laboratory conditions, with minimal degradation observed during in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a rabbit model of cryptococcal meningoencephalitis, T-2307 demonstrated significant fungicidal activity at dosages between 1 and 2 mg/kg/day . Higher dosages did not result in increased efficacy, indicating a threshold effect. At high doses, this compound exhibited minimal toxic or adverse effects, making it a safe and effective antifungal agent .
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of mitochondrial respiratory chain complexes . This inhibition leads to a decrease in ATP production and a disruption of cellular metabolism. The compound interacts with enzymes and cofactors involved in mitochondrial respiration, further contributing to its antifungal activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues via specific transporters and binding proteins . In Candida albicans, the compound is taken up by a high-affinity spermine and spermidine carrier, leading to its accumulation in fungal cells . This selective uptake contributes to its potent antifungal activity and minimizes its effects on mammalian cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria of fungal cells . The compound disrupts mitochondrial function by collapsing the mitochondrial membrane potential and inhibiting respiratory chain complexes . This selective targeting of fungal mitochondria contributes to its antifungal efficacy and reduces potential side effects on mammalian cells .
Métodos De Preparación
La síntesis de T-2307 implica múltiples pasos, comenzando con la preparación de la estructura central de la arilamidina. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo de arilamidina: El núcleo de arilamidina se sintetiza a través de una serie de reacciones que involucran la sustitución aromática y la formación de amidina.
Funcionalización: La estructura central se funcionaliza luego con varios sustituyentes para mejorar su actividad antifúngica.
Purificación: El compuesto final se purifica utilizando técnicas como la recristalización y la cromatografía para obtener un producto de alta pureza.
Los métodos de producción industrial para T-2307 están diseñados para optimizar el rendimiento y la pureza al tiempo que minimizan los costos de producción. Estos métodos a menudo implican síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo .
Análisis De Reacciones Químicas
T-2307 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: T-2307 se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.
Sustitución: T-2307 puede participar en reacciones de sustitución, donde grupos funcionales específicos se reemplazan con otros grupos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Comparación Con Compuestos Similares
T-2307 es único entre los agentes antifúngicos debido a su mecanismo de acción selectivo y su capacidad para dirigirse a la función mitocondrial. Compuestos similares incluyen otras arilamidinas como la pentamidina y la propamidina, que también exhiben actividad antifúngica pero tienen diferentes mecanismos de acción . A diferencia de T-2307, estos compuestos no se dirigen selectivamente a la función mitocondrial, lo que convierte a T-2307 en un candidato prometedor para el desarrollo de nuevas terapias antifúngicas .
Propiedades
IUPAC Name |
4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c26-24(27)20-4-8-22(9-5-20)31-17-1-3-19-12-15-30(16-13-19)14-2-18-32-23-10-6-21(7-11-23)25(28)29/h4-11,19H,1-3,12-18H2,(H3,26,27)(H3,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNDLEJVAIBADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCOC2=CC=C(C=C2)C(=N)N)CCCOC3=CC=C(C=C3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236297 | |
| Record name | T-2307 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873546-31-7 | |
| Record name | T-2307 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873546317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T-2307 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-{1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl}propoxy)benzene-1-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T-2307 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMD55NSA1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)
![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)
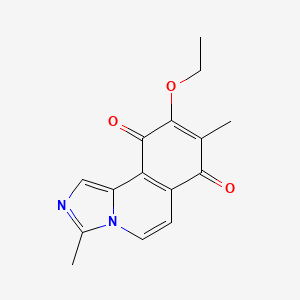
![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)





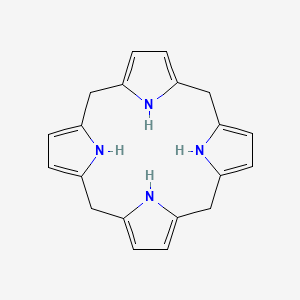
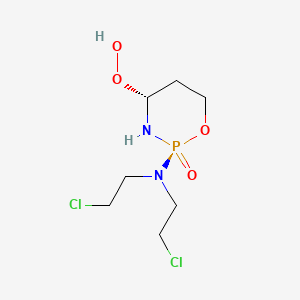
![(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B1241879.png)
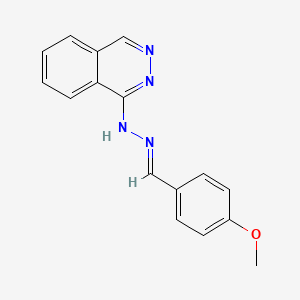
![2-chloro-N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-5-(trifluoromethyl)aniline](/img/structure/B1241881.png)
